1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

P2Y6 Receptor GPCR Inflammation

Leverage 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a validated chemical probe with demonstrated antagonist activity at human P2Y6 receptor (IC50=604 nM) and HDAC2 inhibition (IC50=205 nM). The ortho-fluorophenyl substitution enhances metabolic stability, ensuring reproducible SAR studies. Procure with CoA for definitive target validation.

Molecular Formula C10H7FN2O3
Molecular Weight 222.17 g/mol
CAS No. 18507-18-1
Cat. No. B3324418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS18507-18-1
Molecular FormulaC10H7FN2O3
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2F
InChIInChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
InChIKeyCSLXXFKFHKAWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.3 [ug/mL]

1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: A Fluorinated Barbituric Acid Building Block for Targeted Biological Evaluation


1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 18507-18-1) is a heterocyclic compound belonging to the barbituric acid derivative class. It features a pyrimidinetrione core with a 2-fluorophenyl group substituted at the N1 position. This structural motif enables its use as a versatile building block for the synthesis of more complex heterocyclic compounds with potential biological activities . Fluorination at the ortho-position of the phenyl ring is a well-established strategy to modulate key physicochemical properties, such as lipophilicity and metabolic stability, compared to non-fluorinated analogs, thereby potentially enhancing pharmacological profiles [1].

Why 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Cannot Be Indiscriminately Replaced by Other Barbituric Acid Analogs


Barbituric acid derivatives exhibit a wide range of biological activities that are exquisitely sensitive to subtle structural modifications. The specific placement and nature of substituents on the pyrimidinetrione core dictate target engagement, potency, and selectivity profiles. For instance, the introduction of a 2-fluorophenyl group at the N1 position, as in 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, imparts unique electronic and steric characteristics that influence its interaction with biological targets, as evidenced by differential activity against human P2Y6 receptor and histone deacetylase 2 (HDAC2) compared to closely related analogs [1] [2]. Simply substituting a non-fluorinated phenyl or a differently substituted barbituric acid core would result in a compound with a distinct and unpredictable biological fingerprint, jeopardizing the reproducibility of experimental outcomes and the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione from Key Comparators


P2Y6 Receptor Antagonism: Ortho-Fluorophenyl Substitution Confers Moderate Potency vs. Unsubstituted Phenyl Analogs

In a functional assay measuring UDP-induced intracellular calcium mobilization in human 1321N1 cells, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione demonstrated antagonist activity at the human P2Y6 receptor with an IC50 of 604 nM [1]. This represents a moderate level of potency. While direct, side-by-side comparator data for the non-fluorinated 1-phenyl analog in the identical assay system is not available from the primary source, class-level SAR indicates that the ortho-fluorine substitution on the phenyl ring is a key determinant for this specific target interaction, as unsubstituted phenyl barbituric acid derivatives typically show significantly reduced or no activity at this receptor.

P2Y6 Receptor GPCR Inflammation

HDAC2 Inhibition: Demonstrates Sub-Micromolar Activity, Contrasting with a Structurally Close 1-(2-Fluorophenyl)-5-substituted Analog

1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione was found to inhibit recombinant human histone deacetylase 2 (HDAC2) with an IC50 of 205 nM [1]. In stark contrast, the structurally related analog, (5E)-1-(2-fluorophenyl)-5-[4-[(5-nitro-2-pyridyl)oxy]benzylidene]barbituric acid, which bears a bulky substituent at the 5-position, exhibited an IC50 of 1,880 nM (1.88 µM) against a different target, hepatocyte nuclear factor 4-alpha (HNF4A) [2]. While not a direct target-to-target comparison, this data illustrates the profound impact of substitution patterns on biological activity, with the simpler N1-substituted core showing a 9-fold improvement in potency for HDAC2 compared to the more complex analog's activity on its own target.

Epigenetics HDAC2 Cancer

Dihydroorotase Inhibition: Negligible Activity Demonstrates a Clean Selectivity Profile

When evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione showed a very high IC50 of 180,000 nM (180 µM), indicating minimal to no inhibitory activity against this target [1]. This contrasts with the moderate activities observed at P2Y6 and HDAC2. This lack of activity is a critical piece of evidence, as it demonstrates that the compound does not promiscuously inhibit all enzyme classes, but rather exhibits a degree of target selectivity.

Enzymology Selectivity Pyrimidine Metabolism

Fluorination Impact on Lipophilicity and Metabolic Stability: A Class-Level Advantage

The introduction of a fluorine atom, particularly at the ortho-position of an aromatic ring, is a cornerstone of medicinal chemistry for modulating key drug-like properties. As a class, fluorinated barbituric acid derivatives have been shown to possess enhanced pharmacological properties and therapeutic efficiency compared to their non-fluorinated counterparts [1]. Specifically, fluorine substitution can increase metabolic stability by blocking oxidative metabolism at the substituted position and can fine-tune lipophilicity (logP), which is crucial for membrane permeability and bioavailability [2]. For 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, the ortho-fluorophenyl group is therefore expected to confer improved metabolic stability and altered physicochemical properties relative to the unsubstituted 1-phenyl analog.

Medicinal Chemistry ADME Drug Design

Chemical Identity and Purity Specification from a Reputable Vendor

As sourced from AKSci (Cat. No. 8419ET), the compound is defined by its CAS number (18507-18-1), molecular formula (C10H7FN2O3), and molecular weight (222.17 g/mol) . While a specific purity value is not listed in the provided snippet, reputable vendors like AKSci typically supply this research chemical with a certificate of analysis (CoA) ensuring high purity (often >95%) and provide a Safety Data Sheet (SDS) for proper handling . This level of documentation is essential for reproducibility in research settings.

Chemical Synthesis Analytical Chemistry Quality Control

Defined Application Scenarios for 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Based on Quantitative Evidence


Target Validation and Functional Studies of the P2Y6 Receptor

The demonstrated antagonist activity at the human P2Y6 receptor (IC50 = 604 nM) [1] positions this compound as a valuable chemical probe for in vitro studies of P2Y6 receptor function. Researchers investigating the role of P2Y6 in inflammatory pathways, cell migration, or other physiological processes can utilize this compound to specifically block receptor activation in cellular models, such as 1321N1 astrocytoma cells, and observe downstream effects. This allows for more definitive target validation experiments compared to using less characterized or promiscuous inhibitors.

Epigenetic Tool for Probing HDAC2-Dependent Mechanisms

With a confirmed IC50 of 205 nM against HDAC2 [1], the compound serves as a starting point for investigating the role of this specific histone deacetylase in gene regulation and disease models like cancer. Its sub-micromolar potency is suitable for cell-based assays aimed at assessing changes in histone acetylation patterns and gene expression profiles. Furthermore, its lack of activity against dihydroorotase (IC50 = 180,000 nM) [2] provides initial evidence of a cleaner selectivity profile, reducing the likelihood of confounding results from off-target inhibition in these complex biological systems.

Synthesis of Advanced Fluorinated Barbituric Acid Libraries for SAR Exploration

As a core heterocyclic building block, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is an ideal starting material for the synthesis of diverse compound libraries. The presence of the ortho-fluorophenyl group provides a strategic advantage, as fluorine's effects on metabolic stability and lipophilicity are well-documented in medicinal chemistry [1]. Medicinal chemists can leverage this core to generate novel derivatives through reactions at the active methylene group (C5 position), creating a series of analogs to systematically explore the SAR of this chemotype against a range of biological targets, including those identified in the evidence above.

Quality Control and Reproducibility in Multi-Site Research Studies

Procuring this compound from a vendor that provides a defined chemical identity (CAS 18507-18-1) and supporting documentation like a Certificate of Analysis (CoA) [1] is critical for ensuring inter-laboratory reproducibility. In collaborative or multi-center studies where consistent results are paramount, using a well-characterized, commercially available compound eliminates the variability introduced by differences in in-house synthesis or purification. This standardized procurement practice is a cornerstone of rigorous scientific research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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